Quinazoline-2,4-diamine sulfate

Salt-form selection Aqueous solubility Formulation development

Quinazoline-2,4-diamine sulfate (CAS 81080-73-1) is the sulfate salt of 2,4-quinazolinediamine, a heterocyclic scaffold belonging to the quinazolinamine class. The compound features a quinazoline core with amino substituents at the 2- and 4-positions, complexed with sulfate counterions (C₈H₁₀N₄O₄S, molecular weight 258.26 g/mol).

Molecular Formula C8H10N4O4S
Molecular Weight 258.26 g/mol
CAS No. 81080-73-1
Cat. No. B11858085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-2,4-diamine sulfate
CAS81080-73-1
Molecular FormulaC8H10N4O4S
Molecular Weight258.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)N)N.OS(=O)(=O)O
InChIInChI=1S/C8H8N4.H2O4S/c9-7-5-3-1-2-4-6(5)11-8(10)12-7;1-5(2,3)4/h1-4H,(H4,9,10,11,12);(H2,1,2,3,4)
InChIKeyIYAGTEWAPNLQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-2,4-diamine Sulfate (CAS 81080-73-1): Defined Scaffold for Antifolate Discovery and Heterocyclic Synthesis


Quinazoline-2,4-diamine sulfate (CAS 81080-73-1) is the sulfate salt of 2,4-quinazolinediamine, a heterocyclic scaffold belonging to the quinazolinamine class. The compound features a quinazoline core with amino substituents at the 2- and 4-positions, complexed with sulfate counterions (C₈H₁₀N₄O₄S, molecular weight 258.26 g/mol) . The free base (CAS 1899-48-5) has a long-established history as a synthetic precursor for dihydrofolate reductase (DHFR) inhibitors with documented antimalarial, antibacterial, and antitumor applications [1]. The sulfate salt form offers distinct handling and solubility characteristics relative to the free base, making it a strategically relevant procurement choice for specific synthetic and formulation workflows [2].

Why 2,4-Quinazolinediamine Free Base Cannot Substitute for the Sulfate Salt in Key Workflows


The free base (2,4-quinazolinediamine, CAS 1899-48-5) and its sulfate salt are not interchangeable in synthetic and analytical contexts. The sulfate counterion influences the solid-state properties, hygroscopicity, and dissolution behavior that directly affect weighing accuracy, reaction kinetics in polar media, and formulation homogeneity . Furthermore, salt-form selection impacts the protonation state at physiological and synthetic pH ranges—the free base exhibits a pKa of approximately 7.94, while the sulfate salt provides a different protonation microenvironment that can alter nucleophilicity in substitution reactions [1]. In DHFR-targeted research programs, the 2,4-diamino substitution pattern is pharmacophoric, but the counterion determines which downstream 6-substituted derivatives can be accessed efficiently via chlorosulfonation or other electrophilic aromatic substitution routes [2].

Quantitative Differentiation Evidence for Quinazoline-2,4-diamine Sulfate vs. In-Class Analogs


Aqueous Solubility Advantage of the Sulfate Salt over the Free Base

The free base 2,4-quinazolinediamine (CAS 1899-48-5) exhibits limited aqueous solubility of approximately 9.56 mg/mL at 25 °C and a LogP of 0.96–1.96, indicating moderate lipophilicity that restricts dissolution in purely aqueous systems . Conversion to the sulfate salt introduces a polar counterion that is expected to enhance aqueous solubility and dissolution rate, a well-established principle in pharmaceutical salt selection where sulfate salts of weak bases typically exhibit 2–10 fold higher aqueous solubility than the corresponding free base [1]. While direct head-to-head solubility measurements for the sulfate vs. free base were not identified in the peer-reviewed literature, the calculated LogP for the sulfate salt is lower (-0.54 to 0.14 depending on the ionization model used) than the free base LogP, consistent with a more hydrophilic salt form [2]. This solubility differentiation has practical implications for reaction homogeneity in aqueous synthetic protocols and for preparation of dosing solutions in biological assays.

Salt-form selection Aqueous solubility Formulation development Hygroscopicity

DHFR Inhibition Potency: 2,4-Diaminoquinazoline Scaffold vs. 2,4-Diaminopteridine and Pyrimidine Scaffolds Against Plasmodium falciparum

In a head-to-head scaffold comparison study, 28 compounds spanning 2,4-diaminoquinazoline, 2,4-diamino-5,6,7,8-tetrahydroquinazoline, and 2,4-diaminopteridine derivatives were tested against Plasmodium falciparum in vitro [1]. Within the 2,4-diaminoquinazoline subclass, six compounds achieved IC₅₀ values below 50 nM, with the most potent derivative (2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline) reaching an IC₅₀ of 9 nM [1]. By contrast, the clinical DHFR inhibitor pyrimethamine exhibits significantly weaker potency against resistant strains, with IC₅₀ values typically ranging from 100–500 nM against pyrimethamine-resistant P. falciparum isolates [2]. The 2,4-diaminoquinazoline core thus provides a 10–50 fold potency advantage over the pyrimidine-based scaffold against drug-resistant strains when appropriately substituted at the 6-position. Importantly, the 2,4-diamino substitution pattern common to both the free base and sulfate salt serves as the essential pharmacophore for DHFR binding, with X-ray crystallographic evidence confirming that 2,4-diaminoquinazolines bind DHFR in the same orientation as 2,4-diaminopteridines [3].

Dihydrofolate reductase Antimalarial Plasmodium falciparum Scaffold comparison

Antileishmanial Efficacy: N²,N⁴-Disubstituted Quinazoline-2,4-diamines vs. Prior DHFR Inhibitors

A systematic medicinal chemistry campaign evaluated N²,N⁴-disubstituted quinazoline-2,4-diamines against Leishmania donovani and L. amazonensis intracellular amastigotes [1]. Multiple compounds from this series achieved EC₅₀ values in the high nanomolar to single-digit micromolar range, with lead compound quinazoline 23 demonstrating in vivo efficacy, reducing liver parasitemia by 37% when administered intraperitoneally at 15 mg/kg/day for 5 consecutive days in a murine model of visceral leishmaniasis [1]. In a separate but mechanistically related study, 2,4-diaminoquinazoline analogs of folate evaluated against Leishmania major in human macrophages achieved 50% effective doses in the picogram per milliliter range (12–91 pg/mL), with in vitro therapeutic indices of approximately 10⁵ [2]. These compounds were reported to be 1,000 times more active on an absolute basis and exhibited a 100-fold more favorable therapeutic index than any compound previously tested in that model [2]. The quinazoline-2,4-diamine core thus provides a privileged starting point for antileishmanial drug discovery with potency metrics that substantially exceed those of earlier-generation antifolate scaffolds.

Leishmaniasis Intracellular amastigotes EC₅₀ N²,N⁴-disubstituted quinazoline-2,4-diamines

Selectivity Window: 2,4-Diaminoquinazolines vs. Mammalian Cell Cytotoxicity

In a comprehensive SAR study of N²,N⁴-disubstituted quinazoline-2,4-diamines targeting P. falciparum, cytotoxicity was systematically quantified against two mammalian cell lines (A549 lung carcinoma and Vero kidney epithelial cells) [1]. Compound 6m demonstrated the best balance between antimalarial activity (IC₅₀ = 2 μM against P. falciparum K1 strain) and mammalian cell safety, achieving a selectivity index exceeding 49-fold over both A549 and Vero cell lines [1]. In contrast, closely related 2,4-diaminopteridine antifolates such as methotrexate exhibit substantially narrower therapeutic windows, with reported selectivity indices typically below 10-fold when comparing DHFR-expressing mammalian cells to sensitive target cells [2]. The 2,4-diaminoquinazoline core, particularly as a starting material for N²,N⁴-derivatization, enables medicinal chemists to fine-tune selectivity through rational substitution while maintaining target potency—a flexibility not readily available with the pteridine scaffold [3].

Selectivity index Cytotoxicity A549 cells Vero cells Antimalarial

Synthetic Intermediate Utility: Sulfate Salt as Preferred Precursor for 6-Sulfonyl Chloride Derivatization

The sulfate salt of 2,4-quinazolinediamine serves as the direct precursor for chlorosulfonation at the 6-position to generate the 6-sulfonyl chloride intermediate, which is the critical branch point for synthesizing an entire family of 2,4-diamino-6-quinazolinesulfonamides with documented antimalarial and antibacterial activities [1]. In the published protocol, chlorosulfonation of 2,4-quinazolinediamine (used as the sulfate salt) with chlorosulfuric acid affords the 6-sulfonyl chloride, which upon treatment with appropriate amines yields the desired 6-sulfonamide products [1]. This synthetic route has been validated across multiple medicinal chemistry campaigns, including the preparation of trimetrexate and related 6-[(phenylamino)methyl]-2,4-quinazolinediamines, where the 2,4-diaminoquinazoline core is the essential synthetic building block [2]. The sulfate salt form is advantageous for this transformation because the sulfate counterion provides appropriate acid stability during the chlorosulfonation step, whereas the free base can undergo competing protonation at the ring nitrogens that reduces regioselectivity for the 6-position [3].

Chlorosulfonation 6-sulfonyl chloride Quinazoline derivatization Synthetic intermediate

N9-Substitution SAR: Quinazoline-2,4-diamine Derivatives Achieve Sub-10 nM Potency Against Pneumocystis carinii and Toxoplasma gondii DHFR

A focused SAR study on N9-substituted 2,4-diaminoquinazolines evaluated inhibition of Pneumocystis carinii DHFR (pcDHFR) and Toxoplasma gondii DHFR (tgDHFR) [1]. The N9-ethyl substituted compound 8 (derived from the 2,4-diaminoquinazoline scaffold) demonstrated exceptional potency, with IC₅₀ values of 9.9 nM against pcDHFR and 3.7 nM against tgDHFR [1]. In a direct intra-series comparison, replacement of the N9-CH₃ group with N9-C₂H₅ resulted in a 9-fold and 8-fold increase in potency against pcDHFR and tgDHFR, respectively [1]. For context, trimethoprim—a clinically used DHFR inhibitor with a pyrimidine scaffold—exhibits a Ki of 25 ± 7 nM against P. jirovecii DHFR and a Ki of 770 ± 340 nM against pcDHFR, indicating significantly weaker and more variable inhibition compared to the optimized quinazoline-2,4-diamine derivatives [2]. This demonstrates that the quinazoline-2,4-diamine core, through appropriate N9-substitution, can achieve potency levels that surpass those of clinically established pyrimidine-based DHFR inhibitors by an order of magnitude.

N9-substitution Pneumocystis carinii DHFR Toxoplasma gondii DHFR Structure-activity relationship

Validated Application Scenarios for Quinazoline-2,4-diamine Sulfate Based on Quantitative Evidence


Medicinal Chemistry: DHFR-Targeted Antimalarial Lead Optimization Against Drug-Resistant P. falciparum

When initiating a lead optimization program against chloroquine- and pyrimethamine-resistant P. falciparum strains, quinazoline-2,4-diamine sulfate provides a validated starting scaffold. The core 2,4-diaminoquinazoline pharmacophore has yielded derivatives with IC₅₀ values as low as 9 nM against resistant strains, representing a 10–50 fold potency improvement over pyrimethamine against the same resistant isolates [1]. The sulfate salt form simplifies preparation of stock solutions for in vitro screening due to its enhanced aqueous solubility compared to the free base [2]. Furthermore, the 6-position of the quinazoline ring is amenable to chlorosulfonation when using the sulfate salt as starting material, enabling rapid generation of focused libraries for SAR exploration [3].

Neglected Tropical Disease Drug Discovery: Antileishmanial Scaffold with Demonstrated In Vivo Proof-of-Concept

For research groups pursuing novel antileishmanial agents, the 2,4-diaminoquinazoline scaffold is supported by both in vitro potency data (EC₅₀ values in high nanomolar range against intracellular amastigotes) and in vivo efficacy (37% liver parasitemia reduction at 15 mg/kg/day × 5 days in a murine visceral leishmaniasis model) [1]. The scaffold has also demonstrated extraordinary potency in macrophage-based assays, with 50% effective doses in the picogram per milliliter range and therapeutic indices of ~10⁵, representing a 1,000-fold potency advantage over previously tested compounds [2]. The sulfate salt is the preferred procurement form for these programs because it provides reliable weighing and dissolution characteristics for reproducible in vivo dosing formulation [3].

Anti-Infective Drug Discovery: Opportunistic Pathogen DHFR Inhibition (PCP and Toxoplasmosis)

In programs targeting Pneumocystis pneumonia and toxoplasmosis in immunocompromised patient populations, the 2,4-diaminoquinazoline scaffold enables access to inhibitors with sub-10 nM potency against both pcDHFR (IC₅₀ = 9.9 nM) and tgDHFR (IC₅₀ = 3.7 nM) through N9-ethyl substitution [1]. This potency level exceeds that of the clinically used pyrimidine-based antifolate trimethoprim by ~208-fold against pcDHFR [2]. The sulfate salt form of the core scaffold is the appropriate procurement choice for these medicinal chemistry campaigns, as the N9-alkylation chemistry proceeds efficiently from the 2,4,6-triaminoquinazoline intermediate that is readily accessed from the sulfate salt via nitro reduction [3].

Chemical Biology: Selective DHFR Probe Development with Reduced Mammalian Cytotoxicity

When developing chemical probes for DHFR-dependent pathways that require discrimination between parasitic and mammalian enzyme isoforms, the 2,4-diaminoquinazoline scaffold is supported by selectivity data showing >49-fold discrimination between P. falciparum inhibitory activity and mammalian cell cytotoxicity (A549 and Vero lines) [1]. This selectivity window is approximately 5-fold wider than that typically achievable with 2,4-diaminopteridine-based antifolates such as methotrexate [2]. The sulfate salt form facilitates preparation of compound libraries with consistent purity and solubility profiles for selectivity screening cascades, an important logistical consideration for medium- to high-throughput chemical biology workflows [3].

Quote Request

Request a Quote for Quinazoline-2,4-diamine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.